N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide
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Overview
Description
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide is a compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds have garnered significant attention due to their diverse pharmacological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
The synthesis of N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide typically involves the following steps :
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Formation of the Imidazo[2,1-b]thiazole Core: : This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of benzothiazole-2-carboxylic acid with thiosemicarbazide under reflux in phosphorus oxychloride (POCl3) can yield the imidazo[2,1-b]thiazole core .
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Introduction of the Benzyl Group: : The benzyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the imidazo[2,1-b]thiazole core with benzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent .
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Acetylation: : The final step involves the acetylation of the intermediate product to yield this compound. This can be achieved by reacting the intermediate with acetic anhydride in the presence of a catalyst .
Chemical Reactions Analysis
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide undergoes various chemical reactions, including :
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Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4). These reactions can lead to the formation of oxidized derivatives with potential biological activities .
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Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions can yield reduced derivatives with different pharmacological properties .
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Substitution: : The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced with other functional groups. Common reagents for these reactions include alkyl halides and bases .
Scientific Research Applications
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide has several scientific research applications, including :
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Chemistry: : The compound is used as a building block for the synthesis of various derivatives with potential biological activities. It serves as a precursor for the development of new chemical entities with improved pharmacological properties .
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Biology: : In biological research, the compound is studied for its cytotoxic effects on cancer cell lines. It has shown promising results in inhibiting the growth of various cancer cells, including HepG2 and MDA-MB-231 .
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Medicine: : The compound is being explored for its potential as an anticancer agent. Its ability to inhibit specific molecular targets makes it a candidate for further drug development .
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Industry: : In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique structure allows for the creation of materials with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound has been shown to inhibit the activity of certain enzymes, such as VEGFR2, which plays a crucial role in angiogenesis and cancer progression . By inhibiting these enzymes, the compound can effectively reduce the proliferation of cancer cells and induce apoptosis .
Comparison with Similar Compounds
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide can be compared with other similar compounds, such as :
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N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: : This compound has a similar imidazo[2,1-b]thiazole core but with a morpholinopyridinyl group instead of a benzyl group. It has shown cytotoxic activity against cancer cell lines .
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2-(6-phenylimidazo[2,1-b][1,3,4]thiadiazol-2-yl)benzo[d]thiazole: : This compound contains a thiadiazole ring fused to the imidazo[2,1-b]thiazole core. It has demonstrated potent anticancer activity against various cancer cell lines .
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N-benzylidene-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide: : This compound has a benzylidene group instead of a benzyl group. It has been evaluated for its antifungal activity .
This compound stands out due to its unique structure and diverse pharmacological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H17N3OS |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-benzyl-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide |
InChI |
InChI=1S/C20H17N3OS/c24-19(21-12-15-7-3-1-4-8-15)11-17-14-25-20-22-18(13-23(17)20)16-9-5-2-6-10-16/h1-10,13-14H,11-12H2,(H,21,24) |
InChI Key |
XKFUVUIYUSLTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4 |
Origin of Product |
United States |
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